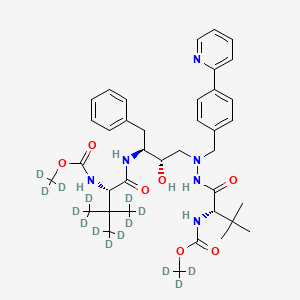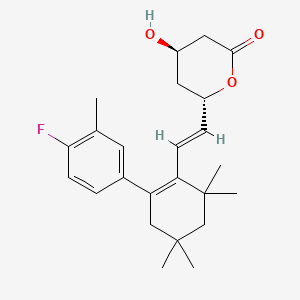
Dalvastatina
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
The synthesis of statins has been a subject of interest in the scientific community. Biocatalyzed steps have been introduced into the synthetic pathways of statins, which are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases .
Molecular Structure Analysis
The molecular structure of statins is directly related to their lipophilicity, which governs hepatoselectivity. This dictates interaction with and transport through membranes .
Chemical Reactions Analysis
Statins work by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Physical And Chemical Properties Analysis
The physical and chemical properties of statins are crucial for their function as a biomaterial. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Mécanisme D'action
Statins reduce the synthesis of cholesterol in the liver by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase, the rate-limiting step in cholesterol biosynthesis. The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood, with a concomitant decrease of plasma concentrations of LDL-cholesterol (LDL-C) .
Safety and Hazards
Orientations Futures
There is a growing interest in developing more sustainable protocols for the preparation of statins. The introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Furthermore, there is ongoing research into the role of statins in distal occlusions and clinically mild strokes with large-vessel occlusion .
Propriétés
Numéro CAS |
132100-55-1 |
|---|---|
Formule moléculaire |
C24H31FO3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |
Clé InChI |
VDSBXXDKCUBMQC-VUOWKATKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
Apparence |
Solid powder |
Autres numéros CAS |
135910-20-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)
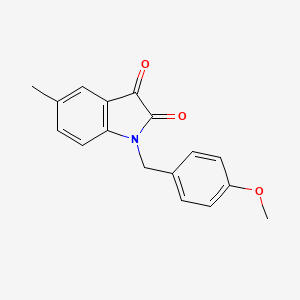
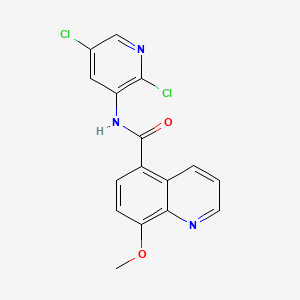
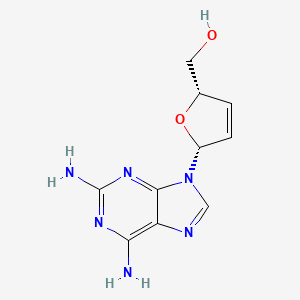

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

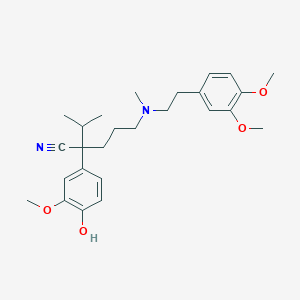
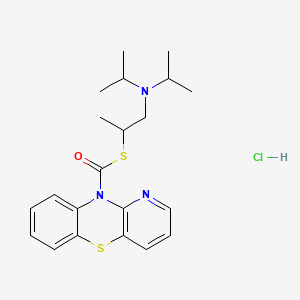
![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)
![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)
